molecular formula C11H13IO2 B13879131 Ethyl 2-(4-iodophenyl)propanoate

Ethyl 2-(4-iodophenyl)propanoate

Cat. No.: B13879131
M. Wt: 304.12 g/mol
InChI Key: HRVASSPVJDKKMN-UHFFFAOYSA-N
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Description

Ethyl 2-(4-iodophenyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 2-(4-iodophenyl)propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-iodophenyl)propanoate typically involves the esterification of 2-(4-iodophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2-(4-iodophenyl)propanoic acid+ethanolH2SO4ethyl 2-(4-iodophenyl)propanoate+water\text{2-(4-iodophenyl)propanoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 2-(4-iodophenyl)propanoic acid+ethanolH2​SO4​​ethyl 2-(4-iodophenyl)propanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-iodophenyl)propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., diethyl ether), and reaction temperatures (e.g., 0-25°C).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone), and reaction temperatures (e.g., 25-50°C).

Major Products

    Substitution: Formation of substituted phenylpropanoates.

    Reduction: Formation of 2-(4-iodophenyl)propanol.

    Oxidation: Formation of 2-(4-iodophenyl)propanoic acid.

Scientific Research Applications

Ethyl 2-(4-iodophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(4-iodophenyl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The iodine atom in the phenyl ring can play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 2-(4-iodophenyl)propanoate can be compared with other similar compounds such as:

    Ethyl 2-(4-bromophenyl)propanoate: Similar structure but with a bromine atom instead of iodine.

    Ethyl 2-(4-chlorophenyl)propanoate: Similar structure but with a chlorine atom instead of iodine.

    Ethyl 2-(4-fluorophenyl)propanoate: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in this compound imparts unique chemical properties, such as higher molecular weight and different reactivity compared to its bromine, chlorine, and fluorine analogs

Properties

Molecular Formula

C11H13IO2

Molecular Weight

304.12 g/mol

IUPAC Name

ethyl 2-(4-iodophenyl)propanoate

InChI

InChI=1S/C11H13IO2/c1-3-14-11(13)8(2)9-4-6-10(12)7-5-9/h4-8H,3H2,1-2H3

InChI Key

HRVASSPVJDKKMN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C1=CC=C(C=C1)I

Origin of Product

United States

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